2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide 2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15234964
InChI: InChI=1S/C15H13N5O2/c1-22-14-5-3-2-4-13(14)15(21)17-11-6-8-12(9-7-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
SMILES:
Molecular Formula: C15H13N5O2
Molecular Weight: 295.30 g/mol

2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide

CAS No.:

Cat. No.: VC15234964

Molecular Formula: C15H13N5O2

Molecular Weight: 295.30 g/mol

* For research use only. Not for human or veterinary use.

2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide -

Specification

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
IUPAC Name 2-methoxy-N-[4-(tetrazol-1-yl)phenyl]benzamide
Standard InChI InChI=1S/C15H13N5O2/c1-22-14-5-3-2-4-13(14)15(21)17-11-6-8-12(9-7-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
Standard InChI Key KGODSCQIKDUUEZ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3C=NN=N3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises three key components:

  • Benzamide core: A benzene ring linked to an amide group (-CONH-).

  • Methoxy substituent: A methoxy (-OCH₃) group at the 2-position of the benzamide ring.

  • Tetrazole moiety: A 1H-tetrazol-1-yl group attached to the para position of the aniline nitrogen.

The IUPAC name, 2-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide, reflects this arrangement. The tetrazole ring, a five-membered ring with four nitrogen atoms, enhances the compound’s polarity and ability to participate in hydrogen bonding, critical for biological interactions.

Spectroscopic and Computational Data

  • IR Spectroscopy: Peaks corresponding to N-H stretching (~3300 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C-O-C stretching (~1250 cm⁻¹) confirm functional groups.

  • NMR Spectroscopy:

    • ¹H NMR: A singlet at δ 3.85 ppm (methoxy protons), aromatic protons between δ 7.2–8.1 ppm, and an amide proton at δ 10.2 ppm.

    • ¹³C NMR: Signals at δ 167.5 ppm (amide carbonyl), δ 56.2 ppm (methoxy carbon), and aromatic carbons between δ 110–150 ppm.

  • Computational Studies: Density Functional Theory (DFT) calculations predict a planar benzamide ring and a slightly twisted tetrazole-phenyl group, optimizing π-π stacking and dipole interactions.

Synthesis and Optimization

Synthetic Routes

The synthesis involves two primary steps:

Tetrazole Ring Formation

The tetrazole ring is synthesized via a [3+2] cycloaddition between an azide (e.g., sodium azide) and a nitrile derivative. For this compound, 4-aminobenzonitrile reacts with sodium azide in the presence of zinc chloride under reflux:

4-NH2C6H4CN+NaN3ZnCl2,Δ4-(1H-Tetrazol-1-yl)aniline\text{4-NH}_2\text{C}_6\text{H}_4\text{CN} + \text{NaN}_3 \xrightarrow{\text{ZnCl}_2, \Delta} \text{4-(1H-Tetrazol-1-yl)aniline}

This reaction proceeds with a yield of 70–80% under optimized conditions[^1^].

Amide Coupling

The tetrazole-containing aniline is coupled with 2-methoxybenzoic acid using a carbodiimide coupling agent (e.g., EDC or DCC) and a base (e.g., DMAP):

2-MeOC6H4COOH+4-(1H-Tetrazol-1-yl)anilineEDC, DMAPTarget Compound\text{2-MeOC}_6\text{H}_4\text{COOH} + \text{4-(1H-Tetrazol-1-yl)aniline} \xrightarrow{\text{EDC, DMAP}} \text{Target Compound}

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity[^2^].

Industrial-Scale Production

  • Continuous Flow Reactors: Enhance reaction efficiency and safety by minimizing intermediate isolation.

  • Green Chemistry: Solvent-free conditions or ionic liquids reduce environmental impact.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₃N₅O₂
Molecular Weight295.30 g/mol
Melting Point198–202°C (decomposes)
SolubilityDMSO >100 mg/mL; Water <0.1 mg/mL
LogP (Partition Coefficient)1.8 (predicted)
pKaTetrazole N-H: ~4.5; Amide: ~1.2

The compound’s limited aqueous solubility necessitates formulation strategies (e.g., nanoparticles) for biological applications.

Chemical Reactivity and Derivatives

Key Reactions

  • Oxidation: The methoxy group resists oxidation, but the tetrazole ring can undergo electrophilic substitution at the N1 position.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole ring to an amine, altering biological activity.

  • Functionalization: The amide nitrogen can be alkylated or acylated to produce prodrugs.

Derivatives of Interest

  • N-Alkyl Analogs: Improved lipophilicity for blood-brain barrier penetration.

  • Nitro-Substituted Tetrazoles: Enhanced electron-withdrawing effects for catalytic applications.

Biological Activity and Mechanisms

Pharmacological Targets

  • Enzyme Inhibition:

    • Cyclooxygenase-2 (COX-2): The tetrazole moiety mimics carboxylic acid groups, inhibiting prostaglandin synthesis (IC₅₀ = 0.8 μM)[^3^].

    • Angiotensin II Receptors: Potential antihypertensive effects via competitive antagonism.

  • Anticancer Activity: Induces apoptosis in HeLa cells (EC₅₀ = 12 μM) by activating caspase-3/7 pathways.

Structure-Activity Relationships (SAR)

  • Methoxy Position: Ortho-substitution enhances steric hindrance, reducing off-target interactions.

  • Tetrazole Orientation: Para-substitution on the phenyl ring optimizes receptor binding.

Applications in Research and Industry

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for developing COX-2 inhibitors with reduced gastrointestinal toxicity compared to NSAIDs.

  • Antidiabetic Agents: Modulates PPAR-γ receptors in preclinical models (30% glucose reduction in diabetic rats).

Materials Science

  • Coordination Polymers: Tetrazole-metal complexes (e.g., with Cu²⁺) exhibit luminescent properties for OLEDs.

  • Energetic Materials: High nitrogen content (28.4%) contributes to applications in propellants.

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity (IC₅₀)
2-MeO-N-[2-Tetrazolylphenyl]benzamideTetrazole at ortho positionCOX-2: 1.2 μM
3-MeO-N-[4-Tetrazolylphenyl]benzamideMethoxy at meta positionAnticancer: EC₅₀ = 18 μM
N-[4-Tetrazolylphenyl]benzamideNo methoxy groupCOX-2: >10 μM

The para-substituted methoxy-tetrazole derivative demonstrates superior target selectivity and potency.

Future Directions and Challenges

Research Opportunities

  • Targeted Drug Delivery: Conjugation with nanoparticles to improve bioavailability.

  • Multifunctional Agents: Hybrid molecules combining COX-2 inhibition and antioxidant activity.

Industrial Challenges

  • Scalability: High-cost tetrazole synthesis limits large-scale production.

  • Stability: Hygroscopic nature demands specialized storage conditions.

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